Step 1: Synthesis of the oxazole ring. This can be achieved by reacting benzoyl chloride with propargyl alcohol in the presence of a base to form 2-phenyl-5-methyloxazole. []
Step 2: Introduction of the ethoxy chain. This involves reacting 2-phenyl-5-methyloxazole with 4-hydroxybenzaldehyde in the presence of a base and a suitable solvent. []
Chemical Reactions Analysis
Condensation Reactions: The aldehyde functionality allows it to participate in condensation reactions with various nucleophiles, such as amines, hydrazines, and hydroxylamines. This reaction leads to the formation of imines, hydrazones, and oximes, respectively. [, , ]
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. []
Applications
Antimicrobial agents: Researchers have synthesized a series of 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazoles using this compound as the starting material. These newly synthesized compounds displayed potent antimicrobial activity against various bacterial and fungal strains. []
Aldose reductase inhibitors: Researchers synthesized a series of 2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates using 4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde. These compounds exhibited significant inhibition of the aldose reductase enzyme, a crucial target for developing antidiabetic drugs. []
Related Compounds
Flavopiridol
Compound Description: Flavopiridol is a small molecule inhibitor of cyclin-dependent kinases (CDKs) []. It has been investigated as a potential anticancer agent due to its ability to inhibit cell cycle progression and induce apoptosis in cancer cells.
Relevance: Flavopiridol is identified as a substrate for both mouse Bcrp and Mdr1a, with greater transport associated with Bcrp. This research suggests that Bcrp at the blood-brain barrier (BBB) significantly limits the brain penetration of flavopiridol, indicating a potential drug interaction that could impact its efficacy in treating brain tumors []. The study highlights the importance of considering transporter proteins like Bcrp when developing drugs targeting the central nervous system. While not structurally similar to 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde, its shared substrate specificity with the main compound for Bcrp makes it relevant in understanding transporter-mediated drug disposition.
Prazosin
Compound Description: Prazosin is an alpha-1 adrenergic receptor antagonist used to treat hypertension [].
Relevance: Prazosin is identified as a substrate for both mouse Bcrp and Mdr1a, similar to flavopiridol []. The study demonstrates that Bcrp and P-gp at the blood-brain barrier (BBB) can function synergistically to limit the brain penetration of shared substrates like prazosin []. This finding suggests that the presence of both transporter proteins could potentially lead to reduced drug efficacy in the central nervous system. While not structurally similar to 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde, its shared substrate specificity with the main compound for both Bcrp and Mdr1a makes it relevant in understanding transporter-mediated drug disposition and potential drug-drug interactions at the BBB.
Imatinib Mesylate (Gleevec)
Compound Description: Imatinib mesylate, commercially known as Gleevec, is a tyrosine kinase inhibitor used to treat certain types of cancer [].
Relevance: Imatinib mesylate is identified as a substrate for both P-glycoprotein (P-gp) and breast cancer resistance protein (Bcrp), with a higher affinity for P-gp. It is used in the study to investigate the role of these transporter proteins in limiting drug penetration into the brain []. This finding further emphasizes the importance of considering the impact of transporter proteins when designing and developing drugs targeting the central nervous system. While not structurally similar to 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde, its shared substrate specificity with the main compound for Bcrp, albeit with a lower affinity, makes it relevant in understanding the impact of transporter proteins on drug distribution.
Compound Description: 2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)propanoic Acid, also known as PF-407288, is a selective inhibitor of Bcrp [].
Relevance: PF-407288 shares a nearly identical core structure with 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde. Both compounds contain the 5-methyl-2-phenyloxazol-4-yl)ethoxy] moiety linked to a phenyl ring. The only structural difference lies in the substituent at the para position of the phenyl ring, with PF-407288 having a 2-methoxy-3-propanoic acid group and 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde having an aldehyde group. This structural similarity allows PF-407288 to serve as a valuable tool for studying Bcrp function and its impact on drug distribution, particularly at the BBB [].
Compound Description: (S)-2-(2-Benzoylphenylamino)-3-[4-[2-(5-methyl-2-phenyl-2-oxazol-4-yl)ethoxy]phenyl]propionic Acid, commonly known as GI 262570, is a peroxisome proliferator-activated receptor-γ (PPAR-γ) activator []. It has shown potential in treating insulin resistance and type 2 diabetes.
Compound Description: (S)-2-methoxy-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-yl}-propionic acid is a compound that has been investigated for its solid forms and salt forms [, ].
Compound Description: (S)-2-(3-Arylacrylamido)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acids represent a series of compounds investigated for their potential therapeutic properties []. These compounds are structurally characterized by the presence of a (S)-2-(3-arylacrylamido)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid core.
Compound Description: 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazoles represent a class of compounds synthesized and investigated for their antimicrobial properties []. They are structurally defined by a 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazole core, with variations in the substituents on the oxadiazole ring.
Compound Description: 2-{4-[2-(N-methyl-2-pyridylamino)ethoxy]phenyl}-5-substituted 1,3,4-oxadiazoles comprise a series of compounds synthesized and evaluated for their antimicrobial activities []. They share a 2-{4-[2-(N-methyl-2-pyridylamino)ethoxy]phenyl}-5-substituted 1,3,4-oxadiazole core structure, with varying substituents on the oxadiazole ring.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Genistein-d4 is intended for use as an internal standard for the quantification of genistein by GC- or LC-MS. Genistein is an isoflavonoid phytoestrogen that has been found in soybeans (G. max/S. hispida) and has kinase inhibitory, anticancer, pro-cancer, hepatoprotective, and antiviral properties. It inhibits the tyrosine kinases EGFR, pp50v-Src, and pp110gag-fes (IC50 = 6, 7-8, and 6.5 µg/ml, respectively) and decreases EGF-induced serine, threonine, and tyrosine phosphorylation of EGFR in A431 cells when used at a concentration of 20 µg/ml. Genistein inhibits proliferation and induces apoptosis in a variety of cancer cells, including Bel 7402 hepatocellular carcinoma cells when used at a concentration of 10 µg/ml. It reduces tumor invasion and angiogenesis in a Bel 7402 mouse subrenal capsule xenograft model when administered at a dose of 50 mg/kg per day. However, when administered at the same dose on postnatal days 1-5, genistein increases the incidence of uterine adenocarcinoma in a mouse model of cancer induced by the estrogen receptor agonist diethylstilbestrol (DES;). It reduces lipid accumulation and inflammation in the liver of ovariectomized (OVX) and non-OVX female rats in a model of high-fat high-fructose diet-induced nonalcoholic hepatosteatosis (NASH) when administered at a dose of 16 mg/kg per day. Genistein (10 µM) also inhibits HIV-1 DNA synthesis in resting CD4+ T cells.
Dopamine D1 agonist (±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN) is a dopamine receptor agonist (EC50s = 3.5 and 0.65 μM in rat striatal and nucleus accumbens homogenates, respectively). 6,7-ADTN stimulates production of cAMP in rat striatal homogenates, a process that is reduced by 70% in the presence of the dopamine antagonist fluphenazine at a concentration of 1 μM. In vivo, 6,7-ADTN induces hyperlocomotion in rats when injected bilaterally at a dose of 100 nmol per side into the nucleus accumbens. It increases cAMP production and glycoprotein secretion in the albumen gland of H. duryi (snail). It also reduces sucrose feeding in R. maderae (cockroach) nymphs. (+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide is a dopamine receptor agonist in Tribolium castaneum.